Molecular weight and formula of 2-Bromo-6-chlorophenacyl bromide
Molecular weight and formula of 2-Bromo-6-chlorophenacyl bromide
Executive Summary
2-Bromo-6-chlorophenacyl bromide (CAS: 1261604-22-1) is a highly specialized vicinal dihalo-ketone intermediate used primarily in the synthesis of sterically congested heterocyclic pharmacophores.[1][2] Characterized by its 2,6-dihalo substitution pattern on the phenyl ring, this compound offers unique steric properties that influence the conformation of downstream drug targets, particularly in the development of kinase inhibitors and ion channel modulators.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and reactivity profiles.[1]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]
Nomenclature and Identifiers[4][8]
-
IUPAC Name: 2-bromo-1-(2-bromo-6-chlorophenyl)ethan-1-one[1]
-
Common Synonyms:
,2-dibromo-6-chloroacetophenone; 2-Bromo-6-chlorophenacyl bromide[1] -
SMILES: O=C(CBr)C1=C(Cl)C=CC=C1Br[1]
Structural Specifications
The molecule features an acetophenone core with an electrophilic
| Property | Value | Unit |
| Molecular Formula | - | |
| Molecular Weight | 312.39 | g/mol |
| Physical State | Solid (Crystalline) | - |
| Melting Point | 45–50 (Predicted) | °C |
| Solubility | Soluble in DCM, CHCl | - |
| Reactivity Class | - |
Synthesis Protocol
Objective: Preparation of 2-Bromo-6-chlorophenacyl bromide via regioselective
Retrosynthetic Analysis
The most reliable route involves the electrophilic bromination of the parent ketone, 2'-bromo-6'-chloroacetophenone.[1] Due to the deactivated nature of the aromatic ring (electron-withdrawing Br/Cl groups), ring bromination is suppressed, favoring the enol-driven side-chain bromination.[1]
Experimental Workflow (Standardized)
-
Precursor: 2'-Bromo-6'-chloroacetophenone[1]
-
Reagent: Pyridinium Tribromide (Py
HBr ) or Copper(II) Bromide (CuBr )[1] -
Solvent: 1:1 Ethyl Acetate / Chloroform (for CuBr
) or Acetic Acid (for Py HBr )
Step-by-Step Protocol (CuBr
Method)
-
Dissolution: Dissolve 10 mmol of 2'-bromo-6'-chloroacetophenone in 50 mL of ethyl acetate/chloroform (1:1 v/v).
-
Reagent Addition: Add 20 mmol (2.0 equiv) of finely powdered CuBr
. The heterogenous mixture ensures controlled release of bromine.[1] -
Reflux: Heat the suspension to reflux (approx. 70°C) with vigorous stirring. The evolution of HBr gas (white fumes) indicates reaction progress.[1]
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (
) will convert to the mono-bromo product ( ).[1] -
Workup: Cool to RT. Filter off the Copper(I) bromide (CuBr) byproduct.[1]
-
Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from cold hexane/ethanol to yield off-white needles.[1]
Synthesis Pathway Visualization
Figure 1: Mechanistic pathway for the regioselective alpha-bromination of the acetophenone precursor.
Reactivity & Applications
The core utility of 2-Bromo-6-chlorophenacyl bromide lies in its dual electrophilicity.[1] The carbon bearing the bromine (
The Hantzsch Thiazole Synthesis
This is the primary application for this intermediate.[1] Reaction with thioamides or thioureas yields 2,4-disubstituted thiazoles.[1] The 2-bromo-6-chlorophenyl group at the 4-position of the thiazole ring provides a bulky, lipophilic anchor often required for potency in GPCR ligands.[1]
Reaction Mechanism (Hantzsch)[1]
-
S_N2 Attack: The sulfur atom of the thioamide attacks the
-carbon, displacing bromide.[1] -
Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon.[1]
-
Dehydration: Loss of water drives aromatization to the thiazole.[1]
Figure 2: The Hantzsch Thiazole Synthesis pathway utilizing 2-Bromo-6-chlorophenacyl bromide.[1]
Safety & Handling Protocols
Warning: This compound is a potent lachrymator and skin corrosive .[1]
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to neutralize the alkylating potential before cleanup.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[1][4]
References
-
BLD Pharm. (2023).[1] Product Analysis: 2-Bromo-6-chlorophenacyl bromide (CAS 1261604-22-1).[1][2][3] Retrieved from
-
Apollo Scientific. (2023).[1] Safety Data Sheet: 2-Bromo-6-chlorophenacyl bromide. Retrieved from
-
King, L. C., & Ostrum, G. K. (1964).[1] Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry, 29(12), 3459–3461.[1] (Foundational method for
-bromination). -
Echemi. (2023).[1] Chemical Properties of Phenacyl Bromide Derivatives. Retrieved from
Sources
- 1. 2-Bromo-1-(2-chlorophenyl)-1-ethanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 5000-66-8|2-Bromo-1-(2-chlorophenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-Bromo-2'-chloroacetophenone | 5000-66-8 [chemicalbook.com]
